Amitriptyline N-glucuronide

Übersicht

Beschreibung

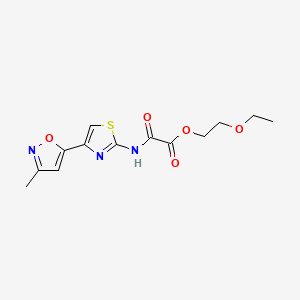

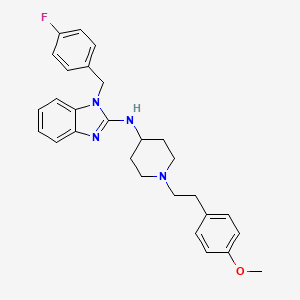

Amitriptyline N-ß-D-glucuronide is a metabolite of the tricyclic antidepressant amitriptyline . It is sold under trade names such as Amitrip, Elavil, and Levate, and is prescribed to treat a number of mental disorders ranging from major depressive disorder and anxiety disorder to bipolar disorder .

Synthesis Analysis

The synthesis of N-glucuronides can be achieved through several methods, including late-stage chemical synthesis screens tailored to the glucuronide type desired, microbial biotransformation, and the use of liver fractions . A study has also reported the use of β-glucuronidases from Helix pomatia, Escherichia coli, and rat towards the N-glucuronides of amitriptyline .Molecular Structure Analysis

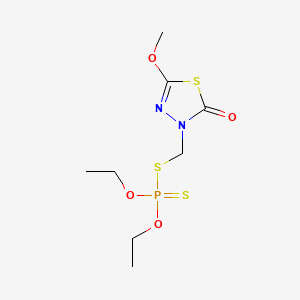

The molecular formula of Amitriptyline N-glucuronide is C26H31NO6 . It has a molecular weight of 453.53 . The structure of Amitriptyline N-glucuronide contains a total of 67 bonds, including 36 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways

Metabolism and Disposition : Amitriptyline undergoes metabolism through various pathways, including the formation of N-glucuronide. This process involves oxidative metabolism, hydroxylation, and direct conjugation, leading to the formation of quaternary ammonium-linked glucuronide. These metabolic transformations occur with high stereo- and enantioselectivity, indicating the complex nature of Amitriptyline's metabolism (Breyer‐Pfaff, 2004).

Glucuronidation in Humans : In human subjects, the formation of amitriptyline N-glucuronide represents a minor metabolic pathway. This is observed both after single low doses and during continuous treatment with therapeutic doses of Amitriptyline, suggesting its limited role in the overall metabolism of the drug (Dahl‐Puustinen et al., 1989).

Formation in Human Liver Microsomes : Research shows that human liver microsomes can glucuronidate Amitriptyline, though the activity varies among individuals. The enzymatic process involved in this transformation is sensitive to certain inhibitors, highlighting the specificity of the glucuronidation process (Dahl‐Puustinen & Bertilsson, 1987).

Biochemical and Pharmacological Aspects

Kinetics of Glucuronidation : The process of forming quaternary ammonium glucuronides from Amitriptyline demonstrates biphasic kinetics in human liver microsomes. This finding is crucial for understanding the drug's metabolism at therapeutic concentrations and its implications for pharmacokinetics (Breyer‐Pfaff et al., 1997).

Involvement of UGT Enzymes : Amitriptyline's N-glucuronidation is catalyzed by enzymes such as UGT1A4 and UGT2B10. These enzymes play significant roles in the metabolism and detoxification of tertiary amines, including Amitriptyline, indicating their importance in drug metabolism and potential drug interactions (Lu et al., 2017).

- **: Amitriptyline has been shown to suppress neuroinflammation and regulate glutamate transporters, which could have implications for conditions like morphine tolerance. This suggests a potential therapeutic application of Amitriptyline in pain management and neurological disorders, although the specific role of Amitriptyline N-glucuronide in these processes is not explicitly detailed (Tai et al., 2006; Tai et al., 2007).

Impact on Hepatic Metabolism in Diabetes : The metabolism of Amitriptyline, including the formation of its N-glucuronide, is altered in diabetic conditions. This highlights the importance of understanding metabolic variations in different physiological states and their implications for drug efficacy and safety (Coudoré et al., 1997).

Ecotoxicological Effects : Studies on non-target aquatic animals, like zebrafish, have shown that Amitriptyline, possibly including its metabolites like N-glucuronide, can cause significant physiological changes. This highlights the broader environmental impact of pharmaceuticals and the importance of understanding their metabolic byproducts (Yang et al., 2014).

Enzyme Regulation and Drug Interactions

UGT2B10's Role in N-Glucuronidation : UGT2B10 plays a significant role in the N-glucuronidation of tricyclic antidepressants, including Amitriptyline. This information is crucial for understanding drug-drug interactions and personalizing medication regimens based on individual metabolic profiles (Zhou et al., 2010).

Other Pharmacological Actions : Amitriptyline has been observed to have various pharmacological effects, including inhibition of acid sphingomyelinase and modulation of oxidative stress, which could be relevant in diseases like depression and neuropathic pain. The impact of Amitriptyline N-glucuronide in these processes is an area for further exploration (Beckmann et al., 2014; Sehonová et al., 2019).

Clinical Implications

Potential Inhibition of Glucuronidation : Amitriptyline has been studied for its potential to inhibit the glucuronidation of other compounds, such as buprenorphine, indicating its relevance in drug-drug interaction studies and the need for careful medication management (Oechsler & Skopp, 2010).

- e6406854e5a69c67190a336a33/?utm_source=chatgpt).

Safety And Hazards

Zukünftige Richtungen

There is ongoing research into the prediction of in vivo glucuronidation using in vitro data, which could lead to better understanding of the elimination process for compounds undergoing glucuronidation . Additionally, there is interest in the development of next-generation β-glucuronidases that can effectively cleave glucuronides in urine at room temperature .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMXRAPAGYPAJI-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amitriptyline N-glucuronide | |

CAS RN |

112806-33-4 | |

| Record name | Amitriptyline N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112806334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1665286.png)

![6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one](/img/structure/B1665288.png)

![2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1665289.png)